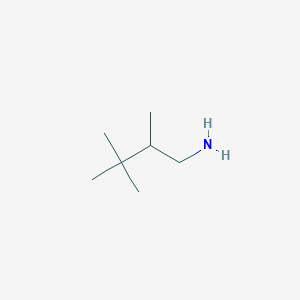

2,3,3-Trimethylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

2,3,3-trimethylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-6(5-8)7(2,3)4/h6H,5,8H2,1-4H3 |

InChI Key |

CGXTZRLPKKSQOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3,3 Trimethylbutan 1 Amine and Its Derivatives

Established Synthetic Routes to 2,3,3-Trimethylbutan-1-amine Hydrochloride

The hydrochloride salt of this compound is a stable, crystalline solid that is more readily handled and purified than the free base. Its synthesis is typically achieved through a direct acid-base reaction.

Reaction of 3,3-Dimethylbutylamine with Hydrochloric Acid for Salt Formation

The most direct method for preparing this compound hydrochloride involves the treatment of the parent amine, 3,3-dimethylbutylamine, with hydrochloric acid. smolecule.comsmolecule.com This acid-base neutralization reaction is a standard procedure for converting amines into their more stable hydrochloride salts. The process generally requires careful control of reaction conditions, such as temperature and the choice of solvent, to ensure high yield and purity of the final product. smolecule.com Industrial-scale production of similar amine hydrochlorides often follows analogous synthetic pathways, utilizing larger equipment and bulk reagents to maintain consistency. smolecule.com

Enantioselective Synthesis of Chiral N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine

The creation of chiral amines, which are crucial building blocks in pharmaceuticals and other bioactive molecules, necessitates more sophisticated synthetic approaches. d-nb.infoacs.org The enantioselective synthesis of derivatives like N,N-dibenzyl-2,3,3-trimethylbutan-1-amine highlights the advances in modern catalytic methods.

Copper-Catalyzed Hydroamination of 2,3,3-Trimethyl-1-butene (B165516)

A key strategy for the enantioselective synthesis of chiral amines is the copper-catalyzed hydroamination of alkenes. nih.govnih.gov This reaction involves the addition of an amine across the double bond of an alkene. In the case of synthesizing N,N-dibenzyl-2,3,3-trimethylbutan-1-amine, 2,3,3-trimethyl-1-butene serves as the alkene substrate. nih.gov This method represents a powerful tool for constructing chiral C-N bonds with high efficiency and stereocontrol. rsc.org

The general mechanism involves the generation of a copper-hydride (CuH) intermediate, which then undergoes hydrocupration of the alkene to form a chiral alkylcopper species. nih.govmit.edu This intermediate is subsequently trapped by an electrophilic amine source, such as an O-acylhydroxylamine, to yield the desired amine product and regenerate the catalyst. nih.govacs.org

The success of enantioselective copper-catalyzed hydroamination hinges on the design of the chiral ligand. acs.org Ligands play a critical role in controlling the stereochemical outcome of the reaction. For the hydroamination of 2,3,3-trimethyl-1-butene, (S)-DTBM-SEGPHOS has been identified as a highly effective chiral ligand. nih.govnih.gov This bulky and electron-rich bisphosphine ligand coordinates to the copper center, creating a chiral environment that directs the approach of the alkene and dictates the stereochemistry of the newly formed stereocenter. acs.orgnih.gov The use of DTBM-SEGPHOS has been shown to lead to high enantioselectivity in the hydroamination of various challenging substrates, including unactivated internal and trisubstituted alkenes. nih.govnih.gov

Achieving high yields and enantioselectivities requires careful optimization of reaction parameters. This includes the choice of copper precursor, silane (B1218182) reductant, solvent, temperature, and the stoichiometry of the reagents. mit.educhinesechemsoc.org For the synthesis of N,N-dibenzyl-2,3,3-trimethylbutan-1-amine from 2,3,3-trimethyl-1-butene, a typical procedure involves using copper(II) acetate (B1210297) as the precatalyst, in combination with (S)-DTBM-SEGPHOS and triphenylphosphine. nih.gov N,N-dibenzyl-O-pivaloylhydroxylamine is used as the electrophilic amine source. nih.gov The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature. nih.gov

A representative set of optimized reaction conditions is detailed in the table below:

| Parameter | Condition |

| Alkene | 2,3,3-Trimethyl-1-butene |

| Amine Source | N,N-Dibenzyl-O-pivaloylhydroxylamine |

| Catalyst | Copper(II) acetate |

| Ligand | (S)-DTBM-SEGPHOS |

| Additive | Triphenylphosphine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 40 °C |

Table 1: Optimized Conditions for the Copper-Catalyzed Hydroamination of 2,3,3-Trimethyl-1-butene. nih.gov

General Strategies for Chiral Amine Construction

The enantioselective synthesis of chiral amines is a broad and active area of research. researchgate.netbohrium.com Beyond copper-catalyzed hydroamination, several other powerful strategies exist. Asymmetric reductive amination, for instance, involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent. researchgate.net This method allows for the construction of a wide array of chiral primary, secondary, and tertiary amines. d-nb.info

Another important approach is the asymmetric hydrogenation of prochiral imines, which is a highly direct and atom-economical method for preparing chiral amines. acs.org The choice of strategy often depends on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. d-nb.inforesearchgate.net The development of new catalytic systems and synthetic methodologies continues to expand the toolbox available to chemists for the efficient and selective construction of these valuable chiral building blocks. rsc.org

Derivatization and Functionalization Approaches for this compound Analogues

The structural modification of this compound provides a pathway to a variety of analogues with tailored chemical and physical properties. Derivatization and functionalization strategies focus on the reactive primary amine group, allowing for the introduction of diverse functional moieties. These approaches include the synthesis of sulfonamides and the generation of quaternary ammonium (B1175870) salts, which are pivotal in expanding the utility of the this compound scaffold in various scientific and industrial domains.

Synthesis of Sulfonamide Derivatives (e.g., N,3,3-Trimethylbutane-1-sulfonamide)

Sulfonamides are a significant class of compounds, and their synthesis from amine precursors is a well-established area of organic chemistry. libretexts.org The sulfonamide functional group is a key component in medicinal chemistry, often introduced to modulate the biological activity and physicochemical properties of a molecule. nih.govchemistryviews.orgsigmaaldrich.com For instance, N,3,3-Trimethylbutane-1-sulfonamide is a sulfonamide derivative that incorporates the bulky and branched alkyl structure of the parent amine. smolecule.com

A conventional and widely employed method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. libretexts.orgchemistryviews.orgsigmaaldrich.com This acylation reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. libretexts.org

In the context of synthesizing N,3,3-trimethylbutane-1-sulfonamide, this compound would react with an appropriate sulfonyl chloride. A base, such as pyridine, is often added to the reaction mixture to neutralize the HCl generated during the reaction. smolecule.com The high reactivity of the sulfonyl chloride group makes it an effective building block for creating complex sulfonamides. sigmaaldrich.com

Table 1: General Reaction Components for Sulfonamide Synthesis via Sulfonyl Chloride

| Reactant 1 | Reactant 2 | Typical Base | Product |

| Primary/Secondary Amine (e.g., this compound) | Sulfonyl Chloride (e.g., Methanesulfonyl chloride) | Pyridine, Triethylamine | Sulfonamide |

This method's versatility allows for the synthesis of a wide array of sulfonamide derivatives by varying the R-group on the sulfonyl chloride (R-SO₂Cl).

Recent advancements in synthetic chemistry have introduced novel reagents that offer milder and more efficient routes to sulfonamides. smolecule.com Among these are modern sulfinylamine reagents, which provide a direct, one-step process for the synthesis of primary sulfonamides from organometallic reagents. nih.govchemistryviews.org

One such reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.govchemistryviews.org This stable, liquid reagent reacts with a variety of Grignard or organolithium reagents to produce primary sulfonamides in good to excellent yields under mild conditions, typically at low temperatures like -78 °C. nih.govchemistryviews.org While this method builds the sulfonamide from an organometallic precursor rather than an amine, it represents a modern strategy to access compounds that would otherwise be prepared from the corresponding amine. For example, to synthesize a sulfonamide with the 3,3-dimethylbutyl structure, one could start with a corresponding Grignard reagent and react it with t-BuONSO.

Another class of modern reagents includes N-silyl sulfinylamines, such as TIPS-NSO. acs.org These reagents react rapidly with organometallic compounds to form N-silyl sulfinamides, which can then be converted to primary sulfinamides. acs.org These intermediates are valuable for further synthesis, including the preparation of sulfonimidamides, which are aza-analogs of sulfonamides. acs.org The development of these reagents circumvents the often harsh conditions required in traditional methods. chemistryviews.org

Table 2: Examples of Modern Sulfinylamine Reagents and Reaction Conditions

| Reagent | Reactant Type | Typical Conditions | Key Advantage |

| N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Grignard reagents, Organolithiums | THF, -78 °C | One-step synthesis to primary sulfonamides. nih.govchemistryviews.org |

| N-Triisopropylsilyl-sulfinylamine (TIPS-NSO) | Grignard reagents, Organolithiums, Organozincs | THF, TBAF workup | Provides access to primary sulfinamides for further functionalization. acs.org |

Generation of Quaternary Ammonium Salts

Quaternary ammonium salts, also known as "quats," are polyatomic ions with the structure [NR₄]⁺. wikipedia.org They are permanently charged, regardless of the solution's pH. wikipedia.org The synthesis of these salts is a fundamental functionalization route for amines.

The most common method for preparing quaternary ammonium compounds is the alkylation of a tertiary amine with an alkyl halide, a process sometimes referred to as the Menshutkin reaction. wikipedia.org To generate a quaternary ammonium salt from a primary amine such as this compound, the primary amine must first be converted into a tertiary amine. This can be achieved through exhaustive alkylation, for example, by reacting the primary amine with an excess of a methylating agent like methyl iodide. libretexts.org

Once the tertiary amine, N,N,2,3,3-pentamethylbutan-1-amine, is formed, a final alkylation step with a suitable alkyl halide (e.g., ethyl bromide) would yield the desired quaternary ammonium salt. The nature of the R-groups and the counter-anion can be varied to fine-tune the properties of the resulting salt for specific applications, such as phase transfer catalysis or as antimicrobial agents. wikipedia.org

Table 3: General Scheme for Quaternization of an Amine

| Starting Material | Reagent | Intermediate | Reagent | Final Product |

| Primary Amine (R-NH₂) | Excess Alkyl Halide (e.g., CH₃I) | Tertiary Amine (R-N(CH₃)₂) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt ([R-N(CH₃)₂R']⁺X⁻) |

Chemical Reactivity and Transformation Studies of 2,3,3 Trimethylbutan 1 Amine Systems

Fundamental Transformations of the Primary Amine Functional Group

The reactivity of the primary amine in 2,3,3-trimethylbutan-1-amine is significantly influenced by the steric hindrance imposed by the adjacent quaternary carbon center. This steric bulk can impede the approach of reagents, often leading to slower reaction rates or requiring more forcing conditions compared to less hindered primary amines.

Oxidation Reactions

A potential oxidation pathway for a primary amine like this compound could involve its conversion to an imine, which can then be hydrolyzed to an aldehyde or further oxidized. However, the formation of the imine would be sterically hindered.

| Reagent/Catalyst System | Potential Product(s) | Remarks |

| Mild Oxidizing Agents (e.g., MnO₂) | Imine | Formation is likely slow due to steric hindrance. |

| Strong Oxidizing Agents (e.g., KMnO₄) | C-N bond cleavage | The bulky alkyl group may lead to fragmentation. |

| Catalytic Aerobic Oxidation | Nitrile | Requires specific catalysts to overcome steric hindrance. |

Reduction Reactions

The primary amine group itself is at a low oxidation state and is not typically subject to reduction. However, reactions involving the transformation of the amine into a group that can be reduced are plausible, though not commonly referred to as a "reduction of the amine." For instance, the amine could be converted to a diazonium salt, which could then be reduced.

A more relevant transformation in this context is reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent to form a more substituted amine. For a primary amine like this compound, this would involve reaction with an aldehyde or ketone to form a secondary amine. Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The steric hindrance of this compound would likely necessitate milder, more selective reducing agents to avoid side reactions.

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde (R'-CHO) | NaBH₃CN | Secondary Amine |

| Ketone (R'₂C=O) | H₂/Pd | Secondary Amine |

Substitution Reactions

Nucleophilic substitution at the nitrogen atom of this compound is a fundamental reaction, leading to the formation of secondary and tertiary amines. However, the bulky neopentyl-like structure significantly retards the rate of bimolecular nucleophilic substitution (Sₙ2) reactions. The steric hindrance around the nitrogen atom makes it difficult for electrophiles to approach and form a new bond.

Studies on analogous neopentyl systems, such as neopentyl arenesulfonates, have shown that Sₙ2 reactions with amines are possible but require specific conditions. For instance, reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol have been reported. These reactions proceed through a typical Sₙ2 transition state, though the rates are considerably slower than for less hindered primary alkyl substrates. It is expected that direct alkylation of this compound with alkyl halides would be a slow process.

Mechanistic Investigations of Butane-Based Carbon Skeletons

The carbon skeleton of this compound is analogous to that of 2,3,3-trimethyl-2-butanol or its corresponding halides. Studying the reactivity of these related compounds provides valuable insight into the behavior of the carbon framework, particularly the formation and fate of carbocation intermediates.

Competing SN1 Substitution and E1 Elimination Pathways in Tertiary Butyl Halides (e.g., 2-bromo-2,3,3-trimethylbutane)

The solvolysis of 2-bromo-2,3,3-trimethylbutane in a polar protic solvent like methanol is a classic example of competing unimolecular substitution (Sₙ1) and unimolecular elimination (E1) reactions. Both pathways proceed through a common intermediate, a tertiary carbocation.

The initial and rate-determining step for both Sₙ1 and E1 reactions is the departure of the bromide leaving group to form the relatively stable 2,3,3-trimethylbutan-2-yl cation.

Sₙ1 Pathway: The solvent (methanol) acts as a nucleophile and attacks the carbocation, leading to the formation of an oxonium ion. Subsequent deprotonation by another solvent molecule yields the substitution product, 2-methoxy-2,3,3-trimethylbutane.

E1 Pathway: The solvent (methanol) acts as a base and abstracts a proton from a carbon atom adjacent (β-position) to the carbocationic center. This results in the formation of a double bond and yields the elimination product, 2,3,3-trimethylbut-1-ene.

The ratio of Sₙ1 to E1 products is influenced by several factors, including temperature and the nature of the solvent. Generally, higher temperatures favor the E1 pathway due to the greater increase in entropy associated with elimination reactions (formation of more particles).

| Reaction Condition | Predominant Pathway | Major Product(s) |

| Low Temperature | Sₙ1 | 2-methoxy-2,3,3-trimethylbutane |

| High Temperature | E1 | 2,3,3-trimethylbut-1-ene |

Carbocation Intermediate Formation and Stability

The formation of the tertiary 2,3,3-trimethylbutan-2-yl cation is a key feature of the Sₙ1 and E1 reactions of corresponding substrates. The stability of this carbocation is crucial for the facility of these reactions. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to two main electronic effects:

Inductive Effect: The three alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge and stabilize the carbocation.

Hyperconjugation: The overlap of the filled C-H and C-C σ-bonds on the adjacent alkyl groups with the empty p-orbital of the carbocationic carbon also delocalizes the positive charge, further enhancing stability.

While direct spectroscopic observation of the 2,3,3-trimethylbutan-2-yl cation is challenging due to its high reactivity, its existence is strongly supported by the kinetic data and the nature of the products formed in the solvolysis of 2-bromo-2,3,3-trimethylbutane. Computational studies can also provide insights into the structure and stability of this carbocation intermediate.

Influence of Solvent and Temperature on Reaction Selectivity

The selectivity of chemical reactions involving sterically hindered amines such as this compound is significantly influenced by solvent and temperature. While specific kinetic studies detailing these effects on this compound are not extensively documented in publicly available research, general principles of physical organic chemistry allow for a qualitative understanding.

The choice of solvent can dictate the reaction pathway by differentially stabilizing reactants, transition states, or products. For instance, in nucleophilic substitution reactions, polar aprotic solvents may accelerate the rate by solvating the cation but not the nucleophilic amine, thus increasing its effective nucleophilicity. Conversely, polar protic solvents can solvate the amine through hydrogen bonding, potentially decreasing its reactivity. The steric bulk of the 2,3,3-trimethylbutyl group can also lead to different product ratios in polar versus nonpolar solvents, as solvent molecules may play a role in the steric environment of the transition state.

Temperature is a critical factor controlling reaction rates and selectivity. According to transition state theory, an increase in temperature generally increases the rate of all possible reactions. However, the reaction with the higher activation energy will exhibit a more pronounced rate increase with rising temperature. This principle is often exploited to control product distribution. In competing reaction pathways, such as substitution versus elimination, lower temperatures often favor the pathway with the lower activation enthalpy (often substitution), while higher temperatures can favor the pathway with a higher activation enthalpy but more favorable activation entropy (often elimination).

Table 1: General Influence of Solvent and Temperature on Amine Reactivity

| Parameter | Effect on Reaction Selectivity | Rationale |

|---|---|---|

| Solvent Polarity | Can shift equilibrium between different reaction pathways (e.g., SN1 vs. SN2). | Differential stabilization of charged intermediates or transition states. |

| Solvent Protic/Aprotic Nature | Affects nucleophilicity of the amine. | Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity. |

| Temperature | Higher temperatures can favor elimination over substitution products. | The reaction with the higher activation energy is more sensitive to temperature changes. |

Thermal Dissociation Processes (Pyrolysis) of Related Ethers (e.g., 2-methoxy-2,3,3-trimethylbutane)

The study of thermal dissociation, or pyrolysis, of ethers structurally related to derivatives of this compound, such as 2-methoxy-2,3,3-trimethylbutane, provides insight into high-temperature reaction mechanisms. The pyrolysis of such highly branched ethers is complex, typically proceeding through competing pathways, including homolytic cleavage and molecular elimination. researchgate.net The primary decomposition pathways for analogous compounds like methyl tert-butyl ether (MTBE) include the formation of methanol and isobutene, as well as various bond cleavage reactions. researchgate.net

At elevated temperatures characteristic of pyrolysis, the thermal energy supplied to the molecule can be sufficient to induce homolytic cleavage of the weakest covalent bonds, generating free radicals. In the case of 2-methoxy-2,3,3-trimethylbutane, the highly substituted carbon skeleton presents several possibilities for C-C bond fragmentation. The cleavage of the bond between the quaternary carbon bearing the methoxy group and the adjacent tertiary or quaternary carbon is a plausible initiation step. This process would generate a stable tertiary or a highly substituted primary alkyl radical and a corresponding alkoxy-substituted radical.

For example, the pyrolysis of dimethyl ether is known to initiate via the homolytic cleavage of the C-O bond to form a methyl radical and a methoxy radical. researchgate.net These initial radical species can then participate in a complex series of propagation steps, including hydrogen abstraction and further fragmentation, leading to a variety of smaller hydrocarbon products like methane and ethane. researchgate.net

Alongside radical pathways, ethers can also decompose via concerted, non-radical molecular elimination mechanisms, often referred to as Ei (Elimination, intramolecular) reactions. youtube.com For 2-methoxy-2,3,3-trimethylbutane, a likely molecular elimination pathway involves a cyclic transition state, leading to the formation of an alkene and an alcohol. This process is analogous to the pyrolysis of esters. acs.org Specifically, the ether could undergo a unimolecular decomposition to yield 2,3,3-trimethylbut-1-ene and methanol. This type of reaction is believed to be a key pathway in the pyrolysis of MTBE, yielding isobutene and methanol. researchgate.net Such concerted reactions are characterized by a syn-elimination stereochemistry and proceed through a cyclic transition state. youtube.com

Table 2: Potential Pyrolysis Products of 2-methoxy-2,3,3-trimethylbutane

| Reaction Pathway | Primary Products |

|---|---|

| Homolytic Cleavage | Various alkyl and alkoxy radicals, leading to smaller alkanes (e.g., methane, ethane). |

| Molecular Elimination | 2,3,3-trimethylbut-1-ene and Methanol. |

Advanced Catalytic Functionalization of C(sp³)–H Bonds in Aliphatic Amines

The selective functionalization of unactivated C(sp³)–H bonds in aliphatic amines is a significant challenge in modern synthetic chemistry. cam.ac.uk Aliphatic amines are prevalent in a vast number of pharmaceutical agents and biologically active molecules, making methods for their late-stage modification highly valuable. researchgate.net Transition metal catalysis, particularly with palladium, has emerged as a powerful strategy to achieve this transformation. cam.ac.ukresearchgate.net These methods often rely on directing groups that position the metal catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. nih.gov

Palladium-Catalyzed δ-C(sp³)–H Olefination

A noteworthy advancement in this field is the palladium-catalyzed olefination of C(sp³)–H bonds at the δ-position relative to the amine nitrogen. This reaction allows for the direct formation of a carbon-carbon double bond on a remote, unactivated carbon atom. The reaction typically involves the amine substrate, an olefin, a palladium catalyst, and often a specific ligand and an oxidant. The amine itself, or a derivative, can act as the directing group, guiding the catalyst to the targeted C-H bond. Recent developments have demonstrated the feasibility of such transformations, providing a route to complex nitrogen-containing molecules. researchgate.net

The catalytic cycle for palladium-catalyzed δ-C(sp³)–H olefination of aliphatic amines is generally understood to proceed through several key steps. While the precise details can vary depending on the specific catalytic system, a plausible mechanistic pathway is outlined below.

Coordination: The cycle begins with the coordination of the aliphatic amine substrate to the Pd(II) catalyst. The amine's nitrogen atom acts as a directing group, forming a chelate that brings a specific δ-C–H bond close to the palladium center.

C–H Activation: This is often the rate-determining step. nih.gov The palladium center mediates the cleavage of the targeted C–H bond. This typically occurs via a concerted metalation-deprotonation (CMD) mechanism, resulting in the formation of a five- or six-membered palladacycle intermediate and releasing a proton.

Olefin Coordination and Migratory Insertion: An olefin molecule then coordinates to the palladium center of the palladacycle. This is followed by migratory insertion of the olefin into the palladium-carbon bond. This step forms a new carbon-carbon bond and expands the palladacycle.

β-Hydride Elimination: The resulting alkylpalladium intermediate undergoes β-hydride elimination, where a hydrogen atom from a carbon β to the palladium is transferred to the metal. This step forms the olefinated product and a palladium-hydride species.

Reductive Elimination/Oxidation: The cycle is completed by the regeneration of the active Pd(II) catalyst. The palladium-hydride species typically undergoes reductive elimination to form Pd(0) and a proton. An oxidant present in the reaction mixture then re-oxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. nih.gov

Table 3: Mechanistic Steps in Palladium-Catalyzed δ-C(sp³)–H Olefination

| Step | Description | Intermediate Formed |

|---|---|---|

| 1. Coordination | The amine substrate binds to the Pd(II) catalyst. | Amine-Pd(II) complex. |

| 2. C–H Activation | The catalyst cleaves a δ-C–H bond via concerted metalation-deprotonation. | Palladacycle. |

| 3. Migratory Insertion | An olefin coordinates to the Pd center and inserts into the Pd-C bond. | Expanded palladacycle. |

| 4. β-Hydride Elimination | A β-hydrogen is transferred to the palladium, releasing the final product. | Palladium-hydride species. |

| 5. Catalyst Regeneration | The Pd(0) species is re-oxidized to Pd(II). | Active Pd(II) catalyst. |

Regioselectivity and Stereoselectivity Control

No specific studies detailing the use of this compound for regioselectivity and stereoselectivity control were identified in the performed search of scientific literature. Theoretical considerations suggest that the sterically demanding nature of the 2,3,3-trimethylbutyl group could impart facial bias in reactions when incorporated into a reactant, potentially influencing the stereochemical outcome. However, without experimental data, any discussion remains speculative.

Table 1: Hypothetical Stereocontrol in Reactions of this compound Derivatives (Illustrative)

| Reaction Type | Substrate | Reagent | Potential Product(s) | Expected Selectivity |

| Alkylation of Imine | Imine of this compound | Organolithium | Chiral secondary amine | Diastereoselective |

| Diels-Alder Reaction | Acrylamide derivative | Diene | Cycloadduct | Endo/Exo and facial selectivity |

This table is for illustrative purposes only and is not based on published experimental results for this compound.

Iterative Difunctionalization Strategies

The scientific literature search did not yield any specific iterative difunctionalization strategies that employ this compound. Such strategies typically involve a sequence of reactions that add functional groups to a molecule in a controlled and stepwise manner. The role of a specific amine like this compound in such a sequence would likely be as a directing group or a platform for the sequential reactions. The lack of published research in this area prevents a detailed discussion of its application.

Table 2: Conceptual Iterative Difunctionalization Involving an Amine (General Example)

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Amide formation | Carboxylic acid derivative | N-(2,3,3-trimethylbutyl)amide |

| 2 | α-Functionalization | Base, Electrophile 1 | α-Substituted amide |

| 3 | Reduction/Modification | Reducing agent | Functionalized amine |

| 4 | Second Functionalization | Reagent, Electrophile 2 | Difunctionalized product |

This table represents a general, conceptual workflow and does not reflect specific, published research involving this compound.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be a primary technique for the structural confirmation of 2,3,3-Trimethylbutan-1-amine. The spectrum would be expected to show distinct signals for the different types of protons present in the molecule. Based on its structure, one would anticipate signals corresponding to the methyl protons, the methylene protons adjacent to the amine group, the methine proton, and the amine protons themselves. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methylene protons (CH₂) alpha to the electron-withdrawing amine group would be expected to appear at a lower field (higher ppm value) compared to the methyl (CH₃) protons of the tert-butyl group. libretexts.orgorgchemboulder.com The integration of the signal areas would be proportional to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) would reveal information about the number of neighboring protons, following the n+1 rule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~0.9 - 1.1 | Singlet (s) | 9H |

| -CH(CH₃)- | ~1.0 - 1.3 | Doublet (d) | 3H |

| -CH(CH₃)- | ~1.5 - 1.9 | Multiplet (m) | 1H |

| -CH₂NH₂ | ~2.5 - 3.0 | Multiplet (m) | 2H |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. The carbon atom bonded to the nitrogen of the amine group would be expected to be deshielded and thus appear at a lower field. In contrast, the carbons of the alkyl groups would resonate at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ | ~30 - 35 |

| -C (CH₃)₃ | ~25 - 30 |

| -C H(CH₃)- | ~35 - 45 |

| -CH(C H₃)- | ~15 - 20 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte. emerypharma.comaist.go.jp By adding a known amount of an internal standard with a well-defined NMR signal to the sample, the concentration of this compound could be accurately determined by comparing the integral of one of its signals to the integral of a signal from the internal standard. ox.ac.uk This technique is highly accurate and traceable to primary standards, making it a valuable tool in chemical analysis. aist.go.jp

Mass Spectrometry Techniques for Molecular Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. By measuring the mass-to-charge ratio with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₇N), HRMS would provide an exact mass measurement that would confirm its elemental composition. rsc.org

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amines. theanalyticalscientist.com In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. nih.gov This method typically results in minimal fragmentation, allowing for the clear determination of the molecular weight. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio with high resolution and accuracy. For this compound, ESI-TOF/MS would be expected to show a prominent peak corresponding to the protonated molecule [C₇H₁₇NH]⁺. Further structural information could be obtained by inducing fragmentation of this parent ion (MS/MS), which would likely involve cleavage of the C-C bonds adjacent to the nitrogen atom. nih.gov

Pyrolysis-Mass Spectrometry for Thermal Degradation Pathway Analysis

Pyrolysis-mass spectrometry (Py-MS) is a powerful analytical technique used to investigate the thermal decomposition of molecules. In the context of this compound, Py-MS would provide critical insights into its thermal stability and the fragmentation pathways it undergoes at elevated temperatures. The process involves heating the compound to high temperatures (typically 300 to 900 °C) in an inert atmosphere, causing the chemical bonds to break. The resulting smaller, volatile fragments are then immediately ionized and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.

For a primary aliphatic amine like this compound, the thermal degradation is expected to proceed through the homolytic cleavage of its weakest bonds. The primary fragmentation pathways would likely involve the cleavage of C-N and C-C bonds. Analysis of the resulting pyrogram would allow researchers to identify the characteristic degradation products, thereby reconstructing the decomposition mechanism. This information is crucial for understanding the compound's behavior in high-temperature environments and for predicting potential by-products in industrial applications.

Key bond cleavages and potential resulting fragments for this compound under pyrolysis conditions are outlined below.

Table 1: Predicted Thermal Degradation Pathways and Fragments via Py-MS

| Bond Cleavage Site | Initial Fragments Formed | Potential Stable Products Detected by MS |

|---|---|---|

| C1-N Bond | •CH₂NH₂ (Aminomethyl radical) and •C(CH₃)₂CH(CH₃)₂ (2,3,3-Trimethylbutyl radical) | Ammonia (B1221849), Methane, Ethylene, Propene, Isobutylene |

| C1-C2 Bond | •CH₃ (Methyl radical) and •CH(CH₃)C(CH₃)₂CH₂NH₂ (2,3-Dimethylbutan-1-amine radical) | Various smaller amines and unsaturated hydrocarbons |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. As a primary amine (R-NH₂), it is distinguished by several key features. orgchemboulder.com

The most diagnostic signals for the primary amine group are the N-H stretching vibrations, which appear as a doublet (one for symmetric and one for asymmetric stretching) in the 3250-3400 cm⁻¹ region. orgchemboulder.com Another key indicator is the N-H scissoring (bending) vibration, which gives rise to a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.com Furthermore, a broad N-H wagging band can be observed in the 665-910 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3250 - 3400 (two bands) | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium - Strong |

| Primary Amine (N-H) | Wagging | 665 - 910 | Broad, Strong |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Weak - Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |

Computational Chemistry Approaches for Theoretical Insights

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. arxiv.org For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation (geometry optimization). nih.govscispace.com This process finds the lowest energy arrangement of the atoms, providing accurate bond lengths, bond angles, and dihedral angles.

Beyond structural information, DFT is invaluable for elucidating electronic properties. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com Other properties, including the molecular electrostatic potential (MEP) map, dipole moment, and Mulliken charge analysis, can also be computed to understand charge distribution, polarity, and potential sites for electrophilic and nucleophilic attack. nih.gov

While DFT is efficient, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD) and composite methods like Gaussian-3X (G3X) offer a higher degree of accuracy, particularly for energetic properties like Bond Dissociation Energies (BDEs). These methods are computationally more intensive but are considered a "gold standard" for providing precise theoretical data.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. In QSPR studies, theoretical descriptors are numerical values derived from the molecular structure that quantify its topological, geometric, or electronic aspects.

For this compound, a wide range of theoretical descriptors can be calculated from its optimized geometry and electronic structure. These descriptors can then be used to build mathematical models that predict properties such as boiling point, vapor pressure, solubility, and partition coefficients without the need for experimental measurement. This approach is highly valuable in chemical screening and design, allowing for the rapid estimation of properties for new or uncharacterized compounds.

Chemical graph theory represents a molecule as a graph, where atoms are vertices and bonds are edges. nanobioletters.com From this graph representation of this compound, various numerical descriptors known as topological indices can be calculated. nanobioletters.comirejournals.com These indices, such as the Wiener index, Randic connectivity index, and Zagreb indices, capture information about molecular size, shape, branching, and complexity. irejournals.com

These topological indices serve two primary purposes. First, they are used as descriptors in QSPR and QSAR (Quantitative Structure-Activity Relationship) models to predict properties and biological activities. nanobioletters.com Second, they are employed in molecular similarity analysis. nih.gov By comparing the topological indices of this compound with those of compounds in a large database, one can identify structurally similar molecules. The underlying principle is that structurally similar compounds often exhibit similar physical, chemical, and biological properties. nih.gov

Table 4: Examples of Topological Indices in Chemical Graph Theory

| Topological Index | Structural Information Encoded |

|---|---|

| Wiener Index | Based on the sum of distances between all pairs of vertices; relates to molecular volume and boiling point. irejournals.com |

| Randic Connectivity Index | Reflects the degree of branching in the molecular structure. irejournals.com |

| Zagreb Indices | Based on the degrees of vertices; relates to the extent of branching in the carbon skeleton. irejournals.com |

Role and Applications in Contemporary Chemical Research

Versatility as a Reagent in Organic Synthesis and Analytical Chemistry

While primary amines are a cornerstone of organic synthesis, serving as nucleophiles, bases, and precursors for a vast array of functional groups, specific documented applications of 2,3,3-trimethylbutan-1-amine as a versatile reagent are not widely reported in publicly available literature. The synthesis of sterically hindered primary amines, in general, is an area of active research, with methods like photoredox catalysis being developed to create amines with fully substituted α-carbons. nih.govacs.org Such amines are valuable in constructing complex molecules and as ligands in catalysis. nih.gov The significant steric bulk of this compound, stemming from the t-butyl group adjacent to the aminomethyl group, could be leveraged to influence the stereochemical outcome of reactions or to provide stability to reactive intermediates. However, this same steric hindrance can also pose challenges in its synthesis and reactivity. nih.govresearchgate.net

Significance as a Chemical Intermediate and Building Block for Complex Molecules

This compound is commercially available, positioning it as a potential building block for the synthesis of more complex molecules. bldpharm.comguidechem.com Sterically hindered amines are crucial components in many pharmaceuticals and agrochemicals. nih.govnih.gov The incorporation of a bulky aliphatic group, such as the one present in this compound, can significantly impact the pharmacological properties of a molecule, including its binding affinity to biological targets and its metabolic stability. While there is a lack of specific examples in the literature detailing the use of this compound as an intermediate, the general importance of bulky amines in medicinal chemistry suggests its potential in this capacity. galchimia.com

Contributions to Asymmetric Synthesis and Chiral Catalyst Development

Chiral amines are fundamental to the field of asymmetric synthesis, where they are employed as chiral auxiliaries, resolving agents, and as components of chiral catalysts. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org The development of novel chiral amines, particularly those with significant steric bulk, is an ongoing area of interest. researchgate.net Bulky chiral primary amines have been used in combination with Lewis acids to create effective catalysts for enantioselective reactions. researchgate.net

Despite the potential, there is no readily available research demonstrating the use of this compound or its chiral derivatives in asymmetric synthesis or chiral catalyst development. The synthesis of chiral versions of such a sterically hindered amine would be a prerequisite for its application in this context.

Application in the Synthesis of Nonproteinogenic Amino Acids

Nonproteinogenic amino acids, or unnatural amino acids, are amino acids that are not among the 20 canonical protein-building blocks. news-medical.net These molecules are of great interest in medicinal chemistry and chemical biology for their ability to introduce novel structural and functional properties into peptides and other bioactive molecules. enamine.netprinceton.edu The synthesis of unnatural amino acids, particularly those with bulky side chains, is an important area of research. nih.gov

Currently, there is no published literature that describes the use of this compound as a precursor or reagent in the synthesis of nonproteinogenic amino acids. Synthetic routes to these complex molecules often involve methods such as palladium-catalyzed 1,4-addition of boronic acids or metallaphotoredox catalysis. princeton.edunih.gov

Integration into Advanced Materials and Nanotechnology Research

The application of organic molecules in materials science and nanotechnology is a rapidly expanding field. Amines, in particular, are widely used for the functionalization of surfaces to impart specific chemical and physical properties.

Mesoporous silica (B1680970) nanoparticles (MSNs) are extensively studied as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility. nih.govnih.govscience.gov The surface of these nanoparticles can be readily modified with various functional groups to control drug loading and release. ijcce.ac.ir Amine functionalization is a common strategy to enhance the performance of MSNs in controlled release systems. nih.govmdpi.com The introduction of amine groups can modify the surface charge of the nanoparticles, leading to improved loading of negatively charged drug molecules and influencing the release kinetics. ijcce.ac.ir

While specific studies employing this compound for the functionalization of MSNs have not been identified, the use of bulky amines could offer unique advantages. The steric hindrance of the trimethylbutyl group could potentially act as a "gatekeeper" at the pore openings of the MSNs, providing a mechanism for controlled release. The degree of steric bulk could be a tunable parameter to modulate the release rate of entrapped therapeutic agents.

Below is a table summarizing the characteristics of different amine-functionalized mesoporous silica nanoparticles from various studies, illustrating the general principles of this approach.

| Amine Functional Group | Synthesis Method | Particle Size (nm) | Application | Reference |

| 3-aminopropyltriethoxysilane (APTES) | Co-condensation & Grafting | Not specified | General functionalization | nih.gov |

| 3-aminopropyltriethoxysilane (APTES) | Co-condensation | ~100-200 | Improved oral bioavailability of curcumin | science.gov |

| 3-aminopropyltriethoxysilane (APTES) | Post-synthesis | Not specified | Delivery of gallic acid | ijcce.ac.ir |

| High molar ratios (>50%) of 3-aminopropyl triethoxysilane | Room temperature synthesis | ~100 | Cellular uptake | nih.gov |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-organizing systems are a hallmark of this field, where molecules spontaneously assemble into ordered structures. The specific role and application of this compound in supramolecular assembly and self-organizing systems are not documented in the available scientific literature. The steric bulk and potential for hydrogen bonding of this amine could, in principle, be utilized to direct the formation of specific supramolecular architectures.

Development of Novel Amine-Based Chemical Scaffolds for Compound Libraries

Sterically hindered amines are valuable building blocks in the synthesis of compound libraries for drug discovery. The rigid and well-defined three-dimensional structure imparted by the bulky alkyl group can be used to create novel chemical scaffolds. These scaffolds can then be further functionalized to generate a diverse range of molecules for screening against biological targets. The unique steric and electronic properties of this compound could lead to the discovery of compounds with novel pharmacological activities. nih.gov

Investigation in Derivatization for Analytical Method Development (e.g., Imine Formation for Chromatography)

Primary amines are often derivatized to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govresearchgate.netnih.govthermoscientific.fr The formation of imines with fluorescent or UV-active aldehydes is a common derivatization strategy. rsc.org The reactivity of this compound in such derivatization reactions could be investigated to develop new analytical methods for the detection and quantification of this and similar bulky amines. The properties of the resulting imine, such as its stability and chromatographic behavior, would be of key interest. nih.gov

Structure Reactivity and Conformational Analysis of 2,3,3 Trimethylbutan 1 Amine

Steric Effects and Conformational Preferences in Branched Amine Systems

The reactivity of an amine is intrinsically linked to the availability of the nitrogen's lone pair of electrons to interact with electrophiles or to accept a proton. In sterically hindered amines like 2,3,3-Trimethylbutan-1-amine, the bulky alkyl framework can physically obstruct access to this lone pair, thereby modulating its chemical properties. These steric interactions are often categorized into distinct types, namely B-strain and F-strain, which provide a framework for understanding the conformational preferences and reactivity of branched amines.

The concepts of B-strain (back strain) and F-strain (front strain) were initially proposed to explain steric effects in the context of the stability of coordination complexes, but they are equally applicable to understanding the reactivity of branched alkylamines. stackexchange.com

F-strain , or front strain, arises from the direct steric repulsion between substituents on the amine and the species it is interacting with, be it a Lewis acid, an alkyl halide, or a proton. chemicalforums.comechemi.com This type of strain is a direct consequence of the steric bulk at the "front" of the amine, impeding the approach of a reactant to the nitrogen's lone pair. youtube.com For this compound, the voluminous t-butyl group adjacent to the CH2NH2 moiety creates significant F-strain, which can hinder reactions that require direct access to the nitrogen atom.

B-strain , or back strain, is a more subtle steric effect that results from the internal strain within the amine molecule itself upon a change in coordination or hybridization at the nitrogen atom. stackexchange.comchemicalforums.com In an unreacted, sp3-hybridized amine, the bond angles around the nitrogen are approximately 109.5°. However, when the amine reacts, for instance, by forming a coordinate bond with a Lewis acid, the C-N-C bond angles may be compressed. chemicalforums.com This compression can lead to increased steric repulsion between the bulky alkyl groups attached to the nitrogen, which is the essence of B-strain. stackexchange.com While this compound is a primary amine with only one alkyl substituent on the nitrogen, the concept of B-strain is still relevant when considering the steric interactions within the bulky 2,3,3-trimethylbutyl group itself as the molecule adopts different conformations to minimize steric clashes. The relief of this internal strain can sometimes facilitate reactions. stackexchange.com

The branched alkyl group in this compound exerts a dual influence on its reactivity: an electronic effect and a steric effect.

From an electronic standpoint, alkyl groups are generally considered to be electron-donating through an inductive effect. libretexts.org This effect increases the electron density on the nitrogen atom, making the amine a stronger base and a more potent nucleophile compared to ammonia (B1221849). libretexts.orgchemrevise.org Primary aliphatic amines are typically stronger bases than ammonia because the alkyl group pushes electron density towards the nitrogen, making the lone pair more available for protonation. chemrevise.org

However, the steric hindrance imposed by the bulky 2,3,3-trimethylbutyl group often overrides this electronic effect. The steric bulk can significantly diminish the amine's nucleophilicity by physically shielding the lone pair from attacking an electrophilic center. msu.edu This is a classic example of how steric effects can dominate over electronic effects in determining chemical reactivity. For instance, in nucleophilic substitution reactions, the rate of reaction for a bulky amine like this compound would be expected to be significantly lower than that of a less hindered primary amine like n-butylamine. libretexts.org

The conformational flexibility of the 2,3,3-trimethylbutyl group also plays a role. The molecule will preferentially adopt conformations that minimize gauche and eclipsing interactions between the bulky t-butyl group and the aminomethyl group. This conformational preference can, in turn, influence the accessibility of the nitrogen's lone pair and thus the amine's reactivity in different chemical environments.

The following table summarizes the expected influence of the 2,3,3-trimethylbutyl group on the reactivity of the amine:

| Property | Electronic Effect of Alkyl Group | Steric Effect of Alkyl Group | Predicted Outcome for this compound |

| Basicity | Electron-donating, increases basicity | Can hinder solvation of the conjugate acid, potentially decreasing basicity in solution | Likely a relatively strong base in the gas phase, but solvation effects in solution may be significant. |

| Nucleophilicity | Electron-donating, increases nucleophilicity | Significant steric hindrance, decreases nucleophilicity | Overall nucleophilicity is expected to be low due to dominant steric effects. |

| Reaction Rates | - | Steric hindrance leads to slower reaction rates | Reactions at the nitrogen center are expected to be slow. |

Stereochemical Considerations and Enantiomeric Purity

The concept of stereochemistry is fundamental to understanding the three-dimensional structure of molecules and its impact on their properties and interactions.

For a molecule to be chiral, it must be non-superimposable on its mirror image. Analyzing the structure of this compound reveals that the carbon atom at the 2-position (the carbon to which the aminomethyl group and the t-butyl group are attached) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, a t-butyl group, and an aminomethyl group (-CH2NH2). Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-2,3,3-trimethylbutan-1-amine and (S)-2,3,3-trimethylbutan-1-amine.

The enantiomeric purity of a chiral amine is a critical factor in many of its applications, particularly in the fields of pharmaceuticals, agrochemicals, and catalysis. Enantiomers of a chiral compound can have vastly different biological activities and physiological effects. Therefore, the ability to synthesize or resolve a racemic mixture into its individual enantiomers is of paramount importance. While specific methods for the resolution of this compound are not widely reported in the literature, general techniques for the resolution of chiral amines include:

Formation of diastereomeric salts: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral chromatography: Using a chiral stationary phase to separate the enantiomers based on their differential interactions with the stationary phase.

Enzymatic resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by correlation to a known standard. The specific rotation of each enantiomer, measured using a polarimeter, would be equal in magnitude but opposite in sign.

Future Directions and Emerging Research Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and sustainable methods for the synthesis of sterically hindered primary amines like 2,3,3-trimethylbutan-1-amine is a key area of ongoing research. Traditional methods often require harsh conditions or stoichiometric reagents, leading to significant waste. Modern catalytic approaches are being explored to overcome these limitations.

Photoredox Catalysis: One promising avenue is the use of photoredox catalysis for the synthesis of α-tertiary primary amines. These reactions can often be performed under mild conditions using visible light as an energy source. Research in this area focuses on the development of novel photocatalysts and reaction conditions to improve yields and selectivities for bulky substrates. While specific data for the synthesis of this compound via this method is not widely published, studies on analogous α-tertiary primary amines provide valuable insights.

Hydroaminomethylation: Another sustainable approach is the hydroaminomethylation of hindered terminal alkenes. This one-pot reaction combines hydroformylation and reductive amination, offering an atom-economical route to amines. The key challenge lies in developing catalysts that can accommodate sterically demanding olefins and provide high regioselectivity for the linear amine product. Research is focused on designing novel ligand scaffolds for transition metal catalysts to control the reaction outcome.

| Catalytic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Photoredox Catalysis | Mild reaction conditions, use of visible light. | High functional group tolerance, potential for asymmetric synthesis. |

| Hydroaminomethylation | Atom-economical, one-pot reaction. | Direct conversion of alkenes to amines, potential for high regioselectivity. |

| Reductive Amination | Use of readily available carbonyl compounds. | Versatile, can be performed with various reducing agents. |

Advanced Functionalization Strategies for Diverse Chemical Architectures

The development of methods for the selective functionalization of this compound and its analogues is crucial for accessing a wider range of chemical structures with tailored properties. The steric hindrance of the neopentyl group presents both challenges and opportunities for regioselective reactions.

C-H Functionalization: A significant area of research is the direct functionalization of C-H bonds. For alkanes with structures similar to the hydrocarbon backbone of this compound, catalytic C-H amination is a powerful tool for introducing nitrogen-containing functional groups. The development of catalysts that can selectively activate specific C-H bonds in the presence of the amine functionality is a key objective. While direct C-H functionalization of this compound itself is not extensively documented, studies on the functionalization of related branched alkanes provide a foundation for future work.

The arylation of hindered primary amines is another important transformation that has seen significant progress through the development of specialized palladium-based catalysts with bulky biarylphosphine ligands. These advancements allow for the formation of C-N bonds with sterically encumbered amines under milder conditions than previously possible.

Computational Design and Prediction of Novel Amine Analogues with Tailored Reactivity

Computational chemistry plays an increasingly important role in the design and prediction of the properties of new molecules. For this compound and its analogues, computational methods can be used to predict their reactivity, pKa values, and suitability for various applications.

pKa Prediction: The basicity of an amine is a fundamental property that influences its reactivity and behavior in different chemical environments. Computational methods, such as those based on density functional theory (DFT), can be used to predict the pKa of amines with a high degree of accuracy. For a series of sterically hindered primary amines, these predictions can help in selecting the optimal candidate for a specific application where a particular basicity is required.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of amine analogues with their reactivity or other properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired characteristics. For example, a QSAR model could be developed to predict the catalytic activity of a series of bulky amine-based ligands.

| Amine Analogue | Predicted pKa | Predicted Reactivity Trend |

| 2,2-Dimethylpropan-1-amine | 10.2 | High |

| 2,3-Dimethylbutan-1-amine | 10.3 | Moderate |

| This compound | 10.4 | Moderate-Low |

| 2,2,3,3-Tetramethylbutan-1-amine | 10.5 | Low |

Note: The pKa and reactivity trends are illustrative and based on general principles of steric and electronic effects in alkylamines. Actual values would require specific computational studies.

Interdisciplinary Applications in Chemical Biology and Material Science (excluding specific biological/medical uses)

The unique steric properties of this compound and its derivatives make them interesting candidates for applications in chemical biology and material science, beyond traditional biological or medicinal roles.

Chemical Biology: Sterically hindered amines can be used as molecular probes to study enzyme activity and protein-ligand interactions. The bulky neopentyl group can be used to probe the steric constraints of an enzyme's active site. By incorporating this amine into a substrate or inhibitor, researchers can gain insights into the spatial requirements for binding and catalysis.

Material Science: In material science, bulky amines are utilized in the synthesis of polymers and the formation of self-assembled monolayers (SAMs).

Polymers: Hindered amine light stabilizers (HALS) are a class of additives used to protect polymers from degradation by UV light. While the most common HALS are based on piperidine (B6355638) derivatives, the principles of steric hindrance are central to their function. The development of novel polymers incorporating bulky primary amine moieties could lead to materials with enhanced stability and other desirable properties.

Self-Assembled Monolayers (SAMs): The self-assembly of molecules on surfaces is a powerful technique for creating functional materials. Bulky amines can be used to form SAMs on various substrates. The steric bulk of the amine headgroup can influence the packing density and ordering of the monolayer, which in turn affects the surface properties such as wettability and adhesion. Molecular dynamics simulations can be employed to understand and predict the behavior of these complex systems.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or GC-MS to optimize yield.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : and NMR confirm structural integrity and regiochemistry (e.g., methyl group positioning).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Derivatization : For trace quantification, derivatize with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection in HPLC .

Q. Example Workflow :

Derivatize the amine with CNBF (1:2 molar ratio, 60°C, 1 hr).

Analyze via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

While specific data for this compound are limited, general tertiary amine precautions apply:

Q. Emergency Response :

- Skin contact: Wash with soap and water for 15 minutes.

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

How can researchers optimize reaction conditions for synthesizing this compound derivatives with aromatic substituents?

Advanced Research Question

Aromatic substitution (e.g., chlorophenyl groups) often faces steric hindrance. Strategies include:

- Catalytic Systems : Use Pd/C or CuI to facilitate coupling reactions under mild conditions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions in sensitive alkylation steps .

Case Study :

Sibutramine synthesis requires precise stoichiometry (1:1.2 amine:chlorophenyl precursor) and inert atmosphere (N) to prevent oxidation .

What pharmacological models are suitable for studying the activity of this compound derivatives?

Advanced Research Question

Derivatives like Sibutramine act as serotonin-norepinephrine reuptake inhibitors (SNRIs). Research methodologies include:

- In Vitro Assays : Radioligand binding studies (e.g., -citalopram for serotonin transporters) .

- In Vivo Models : Rodent studies assessing thermogenesis or feeding behavior (dose range: 5–20 mg/kg).

Q. Data Interpretation :

- Use Higgins’ statistic to quantify heterogeneity in meta-analyses of pharmacological data .

- Address contradictions (e.g., conflicting efficacy reports) via subgroup analysis based on derivative substituents .

How can computational chemistry predict metabolic pathways of this compound derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts sites of cytochrome P450-mediated oxidation (e.g., methyl group demethylation) .

- Molecular Dynamics (MD) : Simulates binding affinity to metabolic enzymes (e.g., CYP2D6).

Validation :

Compare computational results with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.